molecular formula C3H2ClF3O2 B124681 2,2,2-Trifluoroethyl chloroformate CAS No. 27746-99-2

2,2,2-Trifluoroethyl chloroformate

Cat. No. B124681
CAS RN: 27746-99-2
M. Wt: 162.49 g/mol
InChI Key: UJZBSAONPRVEIJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl chloroformate is a chemical compound with the empirical formula C3H2ClF3O2 . It is used as a derivatization reagent to produce primary and secondary aliphatic amines .


Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethyl chloroformate can be achieved from 2,2,2-Trifluoroethanol and Triphosgene .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl chloroformate consists of 9 heavy atoms . The InChI string is InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2 .


Chemical Reactions Analysis

2,2,2-Trifluoroethyl chloroformate is used in the production of primary and secondary aliphatic amines . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of 2,2,2-Trifluoroethyl chloroformate is 162.49 g/mol . It has a complexity of 110 . The exact mass and monoisotopic mass are 161.9695415 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Enantiomer Analysis in Amino Acids

2,2,2-Trifluoroethyl chloroformate is used for derivatizing amino acids into N(O)-2,2,2-trifluoroethoxycarbonyl 2',2',2'-trifluoroethyl esters. This process aids in the rapid separation of enantiomeric isomers by capillary gas chromatography (Abe et al., 1996).

Synthesis of 2,2-Difluorovinyl Carbonyl Compounds

This compound plays a role in the synthesis of 2,2-difluorovinyl carbonyl compounds from 2,2,2-trifluoroethyl p-toluenesulfonate, showcasing its utility in organic synthesis (Ichikawa et al., 1992).

In Polymer Science

2,2,2-Trifluoroethyl chloroformate is used as a solvent in the preparation of spinning fluid containing poly(3-hydroxybutyrate) and polyaniline for electrospinning. This results in fibers with distinct morphological, thermal, and electrical properties (Fryczkowski et al., 2013).

Analytical Chemistry

It is utilized as a derivatizing agent in the identification of highly polar ozonation drinking water disinfection by-products, demonstrating its importance in environmental analysis (Vincenti et al., 2005).

Proteomics

In proteomics, it reacts rapidly with carboxylic and amino groups of amino acids to form n-ethoxycarbonyl amino acid trifluoroethyl esters, aiding in the detection and analysis of protein structures (Vatankhah & Moini, 1994).

Environmental Microbiology

2,2,2-Trifluoroethyl chloroformate has implications in environmental microbiology, particularly in the study of chloroform biodegradation by Dehalobacter populations (Grostern et al., 2010).

Solvent Interactions in Chemical Reactions

This compound is also significant in studying solvent interactions in fluorous reaction systems, contributing to our understanding of solvent effects in chemical reactions (Gerig, 2005).

Synthesis of Trifluoroethylated Onium Salts

It is instrumental in the synthesis of trifluoroethylated onium salts of nitrogen, sulfur, and phosphorus, showcasing its versatility in organic synthesis (Umemoto & Gotoh, 1991).

Safety And Hazards

2,2,2-Trifluoroethyl chloroformate is classified as Acute Tox. 3 Inhalation - Skin Corr. 1B . It has hazard statements H314 - H331 and precautionary statements P280 - P301 + P330 + P331 - P303 + P361 + P353 - P304 + P340 + P311 - P305 + P351 + P338 .

properties

IUPAC Name

2,2,2-trifluoroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O2/c4-2(8)9-1-3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZBSAONPRVEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377816
Record name 2,2,2-TRIFLUOROETHYL CHLOROFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl chloroformate

CAS RN

27746-99-2
Record name 2,2,2-TRIFLUOROETHYL CHLOROFORMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
M Vincenti, N Ghiglione, MC Valsania… - Helvetica chimica …, 2004 - Wiley Online Library
A rapid, safe, and efficient procedure was developed to synthesize, on a small scale, fluorinated chloroformates often required to perform analytical derivatizations. This new family of …
Number of citations: 18 onlinelibrary.wiley.com
I Abe, N Fujimoto, T Nishiyama, K Terada… - … of Chromatography A, 1996 - Elsevier
Amino acids are derivatized with ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate in a reaction medium containing different alcohols into a wide variety of N(O)-alkoxycarbonyl …
Number of citations: 70 www.sciencedirect.com
I Abe, N Fujimoto, T Nakahara - Chemistry letters, 1995 - journal.csj.jp
Amino acids were derivatized rapidly into N(O)-2,2,2-trifluoroethoxycarbonyl 2′,2′,2′-trifluoroethyl esters for enantiomer separation by chiral phase capillary gas chromatography. All …
Number of citations: 16 www.journal.csj.jp
P Hušek, Z Švagera, D Hanzlíková… - … of Chromatography A, 2016 - Elsevier
A novel 1,1,1,2,2,3,3-heptafluorobutyl chloroformate reagent (HFBCF) was examined for in-situ derivatization of amino-carboxylic metabolites in human urine. The arising reaction …
Number of citations: 53 www.sciencedirect.com
M Dalene, G Skarping, H Tinnerberg - Journal of Chromatography B …, 1994 - Elsevier
A GC method using a novel derivatization reagent, 2′,2′,2-trifluoroethyl chloroformate (TFECF), for the derivatization of primary and secondary aliphatic amines with the formation of …
Number of citations: 25 www.sciencedirect.com
F Mares, J Smith - The Journal of Organic Chemistry, 1976 - ACS Publications
Reaction of Cyanohydrin 1 with Phosgene, Thionyl Chloride, and Phosphorus Trichloride. Cyanohydrin 1 [pK& (OH)= 4.1] 7 failed to react with either of the above chlorides, while …
Number of citations: 7 pubs.acs.org
AV Bogolubsky, YS Moroz, PK Mykhailiuk, YV Dmytriv… - RSC Advances, 2015 - pubs.rsc.org
A diverse library of twenty-five 4-mono- and disubstituted semicarbazides was prepared in a one-pot two-step approach. The method includes formation of a carbamate from bis(2,2,2-…
Number of citations: 10 pubs.rsc.org
B Franssou, U Ragnarsson - Amino Acids, 1999 - Springer
Experimental conditions for the derivatization and resolution by GLC of all stereoisomers of threonine and 4-hydroxyproline are reported. Threonine was in two steps converted toN,O-…
Number of citations: 5 link.springer.com
AV Bogolubsky, YS Moroz, PK Mykhailiuk… - ACS Combinatorial …, 2015 - ACS Publications
A one-pot parallel synthesis of N 1 -aryl-N 2 -alkyl-substituted oxamides with 2,2,2-trifluoroethyl chlorooxoacetate was developed. The synthesis of a library of 45 oxamides revealed …
Number of citations: 8 pubs.acs.org
AV Bogolubsky, YS Moroz, O Savych… - ACS Combinatorial …, 2018 - ACS Publications
An approach to the parallel synthesis of hydantoin libraries by reaction of in situ generated 2,2,2-trifluoroethylcarbamates and α-amino esters was developed. To demonstrate utility of …
Number of citations: 20 pubs.acs.org

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